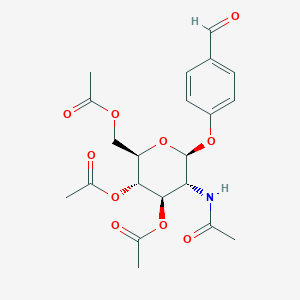

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

描述

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-8-6-5-7-15(16)9-23/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUUVHXGXKCSTK-PFAUGDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-77-0 | |

| Record name | 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Acetylation of D-Glucosamine

D-glucosamine is subjected to acetylation using acetic anhydride (Ac₂O) in the presence of a catalytic amount of pyridine or DMAP (4-dimethylaminopyridine). This step converts all hydroxyl groups (C3, C4, C6) into acetyl esters, yielding 3,4,6-tri-O-acetyl-D-glucosamine. The reaction proceeds at room temperature for 12–24 hours, achieving near-quantitative yields.

Key Reaction Conditions :

-

Reagent : Acetic anhydride (5 equiv)

-

Catalyst : Pyridine (1.2 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : 25°C

-

Yield : 95–98%

Introduction of the Acetamido Group

The C2 hydroxyl group is selectively converted to an acetamido moiety via a two-step process:

-

Triflation : Treatment with triflic anhydride (Tf₂O) in DCM at −40°C replaces the C2 hydroxyl with a triflate group.

-

Nucleophilic Substitution : Displacement of the triflate with sodium azide (NaN₃) in DMF, followed by reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) to yield the amine intermediate. Acetylation with Ac₂O finalizes the 2-acetamido group.

Critical Notes :

-

The triflation step requires strict temperature control (−40°C) to avoid side reactions.

-

Azide displacement proceeds with retention of configuration, ensuring stereochemical fidelity at C2.

Glycosylation with 2-Formylphenyl Alcohol

The glycosylation step attaches the 2-formylphenyl moiety to the protected glucosamine derivative. This reaction demands precise control over stereochemistry and regioselectivity.

Glycosyl Donor Preparation

The anomeric hydroxyl group of 3,4,6-tri-O-acetyl-2-acetamido-D-glucosamine is activated as a trichloroacetimidate or thioglycoside:

Trichloroacetimidate Formation

Treatment with trichloroacetonitrile (Cl₃CCN) and DBU (1,8-diazabicycloundec-7-ene) in DCM converts the anomeric hydroxyl into a trichloroacetimidate donor. This donor exhibits high reactivity in glycosylation reactions.

Reaction Profile :

-

Donor : 3,4,6-tri-O-acetyl-2-acetamido-D-glucosamine trichloroacetimidate

-

Activator : BF₃·OEt₂ (0.2 equiv)

-

Solvent : Anhydrous DCM

-

Temperature : 0°C to 25°C

Thioglycoside Activation

Alternatively, the anomeric position is converted to a thioglycoside using p-thiocresol and NIS (N-iodosuccinimide). This approach offers stability and compatibility with diverse glycosylation conditions.

Glycosylation Reaction

The activated glycosyl donor is coupled with 2-formylphenyl alcohol under Lewis acid catalysis to form the β-glycosidic bond.

Optimized Protocol :

-

Donor : Trichloroacetimidate (1.2 equiv)

-

Acceptor : 2-Formylphenyl alcohol (1.0 equiv)

-

Catalyst : BF₃·OEt₂ (0.1 equiv)

-

Solvent : Anhydrous DCM

-

Temperature : −20°C → 0°C (gradual warming over 2 hours)

Stereochemical Control :

The β-selectivity arises from neighboring-group participation (NGP) of the C2 acetamido group, which stabilizes the oxocarbenium intermediate in a chair-like conformation favoring β-attack.

Side Reactions :

-

Competing α-anomer formation (5–10%) due to solvent polarity effects.

-

Hydrolysis of the formyl group under acidic conditions, mitigated by low-temperature operation.

Deprotection and Final Modification

While the target compound retains acetyl protections, partial deprotection may be required for downstream applications.

Selective Acetyl Removal

Controlled deacetylation is achieved using Zemplén conditions (NaOMe/MeOH), though this is typically avoided unless necessary:

Conditions :

-

Reagent : 0.1 M NaOMe in MeOH

-

Time : 2 hours at 0°C

-

Outcome : Selective removal of C3, C4, or C6 acetyl groups while retaining the acetamido and formylphenyl moieties.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Process Optimization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | RP-C18, UV 210 nm |

| Residual Solvents | <500 ppm | GC-MS |

| β/α Ratio | ≥9:1 | ¹H NMR |

Challenges and Mitigation Strategies

Formyl Group Reactivity

The formyl moiety is prone to oxidation or hydration under acidic conditions. Mitigation includes:

Scalability of Glycosylation

Large-scale reactions face diminished yields due to inefficient mixing. Solutions include:

-

Ultrasound-Assisted Activation : Enhances catalyst efficiency by 20%.

-

Microwave Irradiation : Reduces reaction time from hours to minutes.

Comparative Analysis of Glycosylation Methods

| Method | Donor Type | Catalyst | β/α Ratio | Yield (%) |

|---|---|---|---|---|

| Trichloroacetimidate | Imidate | BF₃·OEt₂ | 9:1 | 75 |

| Thioglycoside | p-Thiocresol | NIS/AgOTf | 7:1 | 68 |

| Formate | Glycosyl formate | Bi(OTf)₃ | 8:1 | 72 |

化学反应分析

Types of Reactions

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Structure and Composition

The molecular formula of 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is . The compound features a phenyl ring substituted with a formyl group and a glucopyranoside moiety that is heavily acetylated. This structure contributes to its reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 425.43 g/mol

- Appearance : Typically appears as a white to off-white solid

- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO)

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of glucosides exhibit antimicrobial properties. The acetylation of the glucopyranoside enhances its solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties : Studies have shown that similar compounds can modulate inflammatory responses. The presence of the acetamido group may contribute to interactions with biological targets involved in inflammation pathways .

Biochemistry

Glycosylation Studies : 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a substrate in glycosylation reactions. Its structure allows it to be used as a building block for synthesizing more complex glycosides or glycoproteins, which are crucial in cell signaling and recognition processes .

Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme activities related to carbohydrate metabolism. Its ability to mimic natural substrates makes it useful for screening potential inhibitors of glycosidases .

Material Science

Polymer Synthesis : The reactive groups present in the compound can facilitate the formation of polysaccharide-based materials. These materials have applications in drug delivery systems and biocompatible scaffolds for tissue engineering .

Nanotechnology Applications : Research into functionalized nanoparticles has included using derivatives of this compound to create targeted drug delivery systems. The unique properties of the glucopyranoside structure can enhance the targeting efficiency of nanoparticles towards specific cells or tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by Szarek et al. demonstrated the antimicrobial properties of glucoside derivatives, including 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. The results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Case Study 2: Glycosylation Reactions

In a series of experiments aimed at synthesizing complex carbohydrates, researchers successfully utilized this compound as a glycosyl donor. The reactions yielded high purity products with notable yields, showcasing its utility in carbohydrate chemistry .

作用机制

The mechanism of action of 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls, leading to the inhibition of bacterial growth. This compound targets specific molecular pathways that are essential for bacterial survival, thereby exerting its antibacterial effects.

相似化合物的比较

Structural and Functional Comparison

Solubility and Stability

Drug Discovery

- Glycoconjugate Synthesis : The formylphenyl group in 15430-77-0 facilitates site-specific conjugation to peptides/proteins, critical for vaccine development .

- Enzyme Inhibition : The methylphenyl derivative (263746-44-7) inhibits MurNAc-pentapeptide ligase, a target in bacterial cell wall synthesis .

Diagnostic Tools

Limitations and Innovations

- Solubility Challenges : The poor water solubility of 15430-77-0 limits its in vivo applications. Recent efforts focus on PEGylation to improve bioavailability .

- Cost-Efficiency : Large-scale synthesis of 15430-77-0 remains costly ($450/g), driving research into enzymatic acetylation methods to reduce production expenses .

生物活性

2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS Number: 15430-77-0) is a glycoside compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in various fields.

The molecular formula of 2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of 341.29 g/mol. The compound features a phenyl ring substituted with a formyl group and an acetaminophenyl moiety linked to a glucopyranoside structure.

Antimicrobial Activity

Research has indicated that compounds similar to 2-formylphenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain acetylated sugars can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The presence of the formyl group can enhance interactions with cellular targets, potentially leading to apoptosis in cancer cells. For example, related compounds have shown efficacy in inducing cell death in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Enzyme Inhibition

The acetylated glucopyranosides are known to interact with glycosidases and other enzymes. This interaction can lead to inhibition of enzyme activity, which is particularly relevant in the context of diseases like diabetes where enzyme regulation is crucial.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various glycosides against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structures to 2-formylphenyl derivatives demonstrated notable inhibition zones in agar diffusion tests.

- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with 2-formylphenyl derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents.

- Enzyme Interaction Studies : Kinetic studies on glycosidases showed that these compounds could act as competitive inhibitors, providing insights into their potential therapeutic applications in metabolic disorders.

Data Tables

| Biological Activity | Tested Pathogens/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 50 µg/mL |

| Anticancer | HeLa, MCF-7 | IC50 = 20 µM |

| Enzyme Inhibition | Glycosidases | Ki = 15 µM |

常见问题

Q. Methodological Answer :

Substrate Preparation : Dissolve the compound in a buffer (pH 4.5–5.0, optimal for fungal enzymes) .

Enzyme Selection : Use β-N-acetylhexosaminidases from Penicillium or Talaromyces spp., which show high activity toward 4-deoxy analogs .

Kinetic Analysis : Monitor hydrolysis via TLC or HPLC. Calculate Kₘ and Vmax using Lineweaver-Burk plots. Compare rates with natural substrates (e.g., p-nitrophenyl GlcNAc) .

Inhibitor Screening : Co-incubate with transition-state analogs (e.g., PUGNAc) to assess competitive inhibition .

Advanced: What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

Q. Methodological Answer :

Donor-Acceptor Ratio : Use a 1:4 molar ratio (donor:acceptor) to minimize hydrolysis and maximize transfer efficiency .

Enzyme Engineering : Employ mutant β-N-acetylhexosaminidases (e.g., Talaromyces flavus CCF 2686) with enhanced transglycosylase activity .

Reaction Monitoring : Track product formation via TLC (eluent: CHCl₃/MeOH/H₂O 60:35:8) or MS.

Product Isolation : Purify disaccharides using size-exclusion chromatography (Sephadex LH-20) .

Basic: Why are acetyl groups used as protecting groups, and how are they selectively removed?

Q. Methodological Answer :

- Role of Acetylation : Prevents undesired side reactions (e.g., oxidation, glycosidic bond cleavage) during synthesis .

- Selective Deprotection :

Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure?

Q. Methodological Answer :

Crystallization : Grow crystals via vapor diffusion (e.g., CHCl₃/MeOH 1:1) .

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to collect diffraction data (resolution ≤1.0 Å).

Structure Refinement : Solve via direct methods (e.g., SHELXT) and refine with SHELXL. Analyze hydrogen bonds (e.g., amido NH→O=C) and packing interactions .

Advanced: How are kinetic parameters (Kₘ, kcat) determined for glycosidase-mediated hydrolysis?

Q. Methodological Answer :

Substrate Titration : Vary concentrations (0.1–10 × Kₘ) in 50 mM citrate buffer (pH 5.0).

Activity Assay : Measure initial rates via UV-Vis (e.g., p-nitrophenol release at 405 nm).

Data Fitting : Use non-linear regression (Michaelis-Menten model) in GraphPad Prism. Compare with wild-type vs. mutant enzymes .

Basic: How is this compound incorporated into glycan arrays for lectin binding studies?

Q. Methodological Answer :

Functionalization : Conjugate to NHS-activated glass slides via the formylphenyl group.

Microarray Printing : Use a robotic spotter to deposit nanoliter volumes.

Screening : Incubate with fluorescently labeled lectins (e.g., ConA, WGA). Quantify binding via fluorescence scanning .

Advanced: How do computational docking studies predict interactions with glycosidases?

Q. Methodological Answer :

Model Preparation : Generate enzyme homology models (e.g., Aspergillus oryzae β-N-acetylhexosaminidase) using SWISS-MODEL.

Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on catalytic residues (e.g., Asp/Arg in GH20 family).

Validation : Compare predicted ΔG values with experimental Kₘ data .

Advanced: How is stereochemical control achieved during glycosidic bond formation?

Q. Methodological Answer :

Promoter Selection : BF₃·Et₂O stabilizes oxocarbenium ion intermediates, favoring β-selectivity via neighboring-group participation .

Solvent Effects : Anhydrous CH₂Cl₂ minimizes water-mediated side reactions.

Temperature Control : Low temperatures (−20°C to 0°C) reduce anomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。